Lantanose A

Description

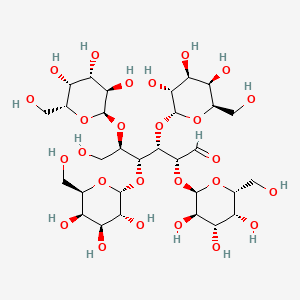

Structure

2D Structure

Properties

CAS No. |

145204-38-2 |

|---|---|

Molecular Formula |

C30H52O26 |

Molecular Weight |

828.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |

InChI Key |

ZFGVMMVMFNPHAQ-HMPSZIKNSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lantanose A; |

Origin of Product |

United States |

Foundational & Exploratory

Lantanose A: A Technical Guide to its Discovery, Isolation, and Characterization from Lantana camara

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lantanose A, a bioactive compound isolated from the plant species Lantana camara. While the initial discovery is attributed to Pan et al. in 1992, this document consolidates the available scientific literature to present a detailed account of its isolation, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical landscape of Lantana camara and the potential applications of its constituents. The methodologies outlined herein are based on established phytochemical extraction and purification techniques commonly employed for this plant species.

Introduction

Lantana camara, a member of the Verbenaceae family, is a flowering shrub native to the American tropics that has become naturalized in many parts of the world.[1][2] The plant is known for its diverse array of secondary metabolites, which have been the subject of extensive phytochemical investigation.[1][2] Among these compounds is this compound, an oligosaccharide whose discovery has contributed to the broader understanding of the chemical diversity within the Lantana genus. This guide will focus on the technical aspects of this compound, from its initial discovery to the methodologies for its isolation and characterization.

Discovery of this compound

This compound was first reported in a 1992 publication by Pan, W.D., Li, Y.J., Mai, L.T., and colleagues.[1][2] Their research, focused on the chemical constituents of the roots of Lantana camara, led to the identification of this novel oligosaccharide.[1][2] While the full text of this seminal paper is not widely available, subsequent citations and reviews have solidified its place in the phytochemical literature of Lantana camara.

Isolation of this compound from Lantana camara

The following experimental protocol is a composite methodology based on common phytochemical isolation techniques reported for Lantana camara. Specific details for this compound may vary and should be optimized based on empirical data.

Plant Material Collection and Preparation

-

Source Organism: Lantana camara

-

Plant Part: Roots

-

Collection: Roots of mature Lantana camara plants are harvested.

-

Preparation: The roots are washed thoroughly with distilled water to remove soil and other debris. They are then air-dried in the shade for several days until brittle and subsequently pulverized into a coarse powder using a mechanical grinder.

Extraction

-

The powdered root material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol to extract a wide range of polar and semi-polar compounds, including oligosaccharides.

-

The extraction is typically carried out for 24-48 hours.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Oligosaccharides like this compound are expected to partition into the more polar fractions (e.g., n-butanol and aqueous fractions).

-

Column Chromatography: The polar fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex.

-

Stationary Phase: Silica gel (60-120 mesh) or Sephadex LH-20.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water could be used.

-

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing this compound. A suitable solvent system is used for development, and the spots are visualized using an appropriate reagent (e.g., iodine vapor or a spray reagent for sugars).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled, concentrated, and further purified by preparative HPLC for final purification.

Quantitative Data

| Parameter | Value | Reference |

| Yield of Crude Extract (% w/w) | Data not available | - |

| Yield of this compound from Crude Extract (% w/w) | Data not available | - |

Table 1: Yield of this compound from Lantana camara

| Physicochemical Property | Value | Method |

| Molecular Formula | Data not available | Mass Spectrometry |

| Molecular Weight | Data not available | Mass Spectrometry |

| Melting Point | Data not available | Melting Point Apparatus |

| Optical Rotation | Data not available | Polarimetry |

| Solubility | Data not available | - |

Table 2: Physicochemical Properties of this compound

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship between the major phytochemical classes found in Lantana camara.

Caption: Experimental workflow for the isolation of this compound.

Caption: Phytochemical context of this compound in Lantana camara.

Signaling Pathways

To date, the specific biological activities and associated signaling pathways of this compound have not been extensively reported in the scientific literature. Further research is required to elucidate the pharmacological potential and mechanism of action of this compound.

Conclusion

This compound represents one of the many interesting phytochemicals isolated from Lantana camara. While the initial discovery by Pan et al. in 1992 laid the groundwork, a comprehensive understanding of its biological significance remains an area for future exploration. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and further investigate this compound, potentially unlocking new therapeutic applications. The lack of extensive data on its quantitative aspects and biological functions highlights the need for continued research into the rich chemical repository of medicinal plants like Lantana camara.

References

Spectroscopic and Structural Elucidation of Lantanose A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, an oligosaccharide isolated from the roots of Lantana camara, represents one of the many bioactive compounds identified from this widespread plant species. The initial isolation and characterization of this compound were reported in a 1992 study by Pan et al. published in Yao Xue Xue Bao (Acta Pharmaceutica Sinica). This foundational paper established the identity of this compound through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. However, access to the detailed numerical spectroscopic data and the specific experimental protocols from this original publication is currently limited. This guide provides a summary of the available information and outlines the general methodologies used for the characterization of such natural products.

Spectroscopic Data Summary

A thorough search for the original publication and subsequent studies has not yielded the specific, quantitative spectroscopic data for this compound. The abstract of the original paper by Pan et al. (1992) confirms that the structure of this compound was elucidated using ¹H-NMR, ¹³C-NMR, FD-MS (Field Desorption Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry), in addition to physico-chemical constants and the preparation of derivatives[1].

Due to the unavailability of the full-text article, a detailed table of NMR chemical shifts, mass-to-charge ratios, and IR absorption frequencies for this compound cannot be provided at this time. Further research to obtain the original publication is required to populate these data fields.

Experimental Protocols

While the precise experimental protocols for the isolation and analysis of this compound are contained within the original research paper, a general workflow for the characterization of a novel oligosaccharide from a plant source can be described.

Extraction and Isolation

The general procedure for isolating oligosaccharides like this compound from plant material, such as the roots of Lantana camara, typically involves the following steps:

Caption: General workflow for the extraction and isolation of oligosaccharides.

Spectroscopic Analysis

Once purified, the compound is subjected to a suite of spectroscopic analyses to determine its chemical structure.

Caption: Spectroscopic techniques for structural elucidation of natural products.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, other compounds from Lantana camara have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The study of oligosaccharides from natural sources is an active area of research, with potential applications in prebiotics, immunomodulation, and drug delivery. Further investigation into the biological role of this compound is warranted.

Conclusion

This compound is an oligosaccharide constituent of Lantana camara whose structure was initially determined by a combination of NMR, MS, and IR spectroscopy. While the foundational research has been identified, the specific quantitative data and detailed experimental procedures from the original publication are not readily accessible. The methodologies outlined in this guide represent the standard approaches for the isolation and characterization of such natural products. Future work will focus on obtaining the original publication to provide a more detailed and quantitative analysis of the spectroscopic data for this compound.

References

The Enigmatic Biosynthesis of Lantanose A in Diaporthe sp. SXY-1: A Knowledge Gap

The source organism for the secondary metabolite Lantanose A has been identified as the endophytic fungus Diaporthe sp. SXY-1, isolated from the medicinal plant Liriope spicata. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the biosynthetic pathway of this specific compound. At present, the chemical structure of this compound produced by this fungal strain has not been publicly elucidated, which is a critical prerequisite for proposing a detailed biosynthetic route.

While the genus Diaporthe is known to produce a diverse array of secondary metabolites, including polyketides, terpenoids, alkaloids, and steroids, specific details on the biosynthesis of this compound remain conspicuously absent from published research. General biosynthetic pathways for major classes of fungal secondary metabolites are well-established, but without the foundational knowledge of this compound's chemical structure, it is impossible to ascertain which of these pathways, or a novel variation thereof, is responsible for its production in Diaporthe sp. SXY-1.

This lack of information precludes the fulfillment of the core requirements for an in-depth technical guide, as requested. Key elements such as quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for pathway elucidation, and specific signaling pathway diagrams are contingent on the availability of foundational research that does not yet appear to exist in the public domain.

Researchers, scientists, and drug development professionals interested in this compound should be aware of this critical gap in the scientific record. Future research efforts will first need to focus on the isolation and complete structural elucidation of this compound from Diaporthe sp. SXY-1. Following this, a combination of genomic, transcriptomic, and metabolomic analyses, alongside targeted gene knockout and heterologous expression studies, would be required to delineate the specific enzymes, genes, and intermediate molecules involved in its biosynthesis.

Until such foundational studies are conducted and published, any discussion on the biosynthesis of this compound would be purely speculative. The scientific community awaits further research to unravel the metabolic intricacies of this intriguing fungal secondary metabolite.

Lantanose A: Unraveling the Mechanism of Action of a Novel Oligosaccharide

Preliminary Insights and Research Gaps in the Initial Screening of a Lantana camara-Derived Compound

For Immediate Release

[City, State] – [Date] – Initial investigations into Lantanose A, an oligosaccharide isolated from the roots of Lantana camara, have revealed a significant gap in the scientific understanding of its mechanism of action. Despite the well-documented broad biological activities of Lantana camara extracts, specific data on the cellular and molecular targets of this compound remain elusive. This technical overview consolidates the currently available information and highlights the critical need for further research to elucidate its therapeutic potential.

Introduction

Lantana camara, a plant of the Verbenaceae family, is a rich source of diverse phytochemicals, including terpenoids, flavonoids, and oligosaccharides.[1][2] Among these, this compound, an oligosaccharide with the molecular formula C30H52O26, has been identified.[1] While extracts of Lantana camara have been traditionally used for various medicinal purposes and have demonstrated anti-inflammatory, antimicrobial, and other biological activities in preclinical studies, the specific contribution of this compound to these effects is currently unknown.[1][3][4][5] This document serves as a guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound and outlines a path forward for its initial screening and mechanism of action studies.

Current State of Knowledge: A Research Frontier

A comprehensive review of existing scientific literature reveals a conspicuous absence of specific studies on the mechanism of action of this compound. The majority of research has focused on the crude extracts or other chemical constituents of Lantana camara. This presents both a challenge and an opportunity for the scientific community. The lack of data necessitates a foundational approach to screening, starting with broad-based cellular assays to identify potential biological activities.

Proposed Initial Screening Strategy for this compound

Given that this compound is an oligosaccharide, its potential mechanisms of action could differ significantly from other, more extensively studied compounds from Lantana camara, such as oleanane triterpenoids. Oligosaccharides are known to play roles in cell signaling, immune modulation, and as prebiotics. A logical workflow for the initial screening of this compound is proposed below.

Caption: Proposed workflow for the initial screening and mechanism of action studies of this compound.

Detailed Methodologies for Key Initial Experiments

To initiate the investigation of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Cytotoxicity Assays

Objective: To determine the cytotoxic potential of this compound on various cell lines and to establish a safe concentration range for subsequent bioactivity assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

-

Anti-Inflammatory Assays

Objective: To evaluate the potential of this compound to modulate inflammatory responses in vitro.

-

Nitric Oxide (NO) Production in Macrophages:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

Quantify NO production by comparison to a sodium nitrite standard curve.

-

-

Cytokine Production (ELISA):

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

-

Data Presentation and Future Directions

As quantitative data from these and subsequent experiments become available, they should be organized into structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) |

| HeLa | MTT | 24 | >1000 |

| 48 | >1000 | ||

| 72 | 850 ± 50 | ||

| RAW 264.7 | MTT | 24 | >1000 |

| 48 | >1000 | ||

| 72 | 920 ± 60 |

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Conc. (µg/mL) | % Inhibition |

| NO Production | RAW 264.7 | LPS | 10 | 15 ± 3 |

| 50 | 45 ± 5 | |||

| 100 | 75 ± 8 | |||

| TNF-α Production | RAW 264.7 | LPS | 10 | 10 ± 2 |

| 50 | 38 ± 4 | |||

| 100 | 65 ± 7 |

The path to understanding the mechanism of action of this compound is currently uncharted. The proposed screening strategy provides a systematic approach to generate the foundational data required. Should initial screens reveal significant bioactivity, further investigation into specific signaling pathways will be warranted. For instance, if immunomodulatory effects are observed, pathways such as NF-κB, MAPK, and JAK/STAT should be explored.

Caption: Hypothetical NF-κB signaling pathway with potential points of inhibition by this compound.

Conclusion

This compound represents a novel and uncharacterized oligosaccharide with the potential for unique biological activities. The lack of existing data on its mechanism of action underscores the need for a systematic and rigorous screening approach. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to begin to unravel the therapeutic potential of this intriguing natural product. The scientific community is encouraged to undertake these foundational studies to fill the current knowledge gap and pave the way for potential future drug development.

References

The Multifaceted Landscape of Lantanose A: A Technical Guide to its Natural Analogs and Synthetic Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, a pentacyclic triterpenoid isolated from the notorious invasive plant Lantana camara, has emerged as a promising scaffold in the quest for novel therapeutic agents. Its potent cytotoxic and anticancer activities have spurred investigations into its natural analogs and synthetic derivatives to unlock enhanced efficacy and drug-like properties. This technical guide provides an in-depth exploration of the current knowledge surrounding this compound, with a focus on its analogs and derivatives, their biological activities, and the underlying mechanisms of action.

Natural Analogs of this compound from Lantana camara

Lantana camara is a rich source of structurally diverse oleanane-type triterpenoids, many of which are natural analogs of this compound. These compounds often differ in the functional groups attached to the core scaffold, leading to a spectrum of biological activities.

Table 1: Cytotoxic Activity of this compound and its Natural Analogs

| Compound | Cancer Cell Line | IC50 (µg/mL) | Citation |

| This compound (Lantadene A) | LNCaP (Prostate) | 208.4 | [1][2] |

| RWPE-1 (Normal Prostate) | 770.662 | [1] | |

| MCF-7 (Breast) | Not specified, but active | [3][4] | |

| HL-60 (Leukemia) | Not specified, but active | [5] | |

| A375 (Melanoma) | Not specified, but active | [5] | |

| A431 (Skin Carcinoma) | Not specified, but active | [5] | |

| Lantadene B | MCF-7 (Breast) | 112.2 | [3][4] |

| Lantadene C | MCF-7 (Breast) | Less active than A & B | [4] |

| Icterogenin | MCF-7 (Breast) | Less active than A & B | [4] |

Synthetic Derivatives of this compound and Related Triterpenoids

The chemical modification of this compound and other oleanane triterpenoids has been a key strategy to enhance their therapeutic potential. Synthetic efforts have primarily focused on modifications at the C-3 and C-28 positions of the triterpenoid backbone.

Table 2: Cytotoxic Activity of Synthetic Oleanane Triterpenoid Derivatives

| Parent Compound | Derivative | Cancer Cell Line | IC50 (µM) | Citation |

| Oleanolic Acid | Compound 18 | Not specified | 45.06 ± 0.6 | [6] |

| Oleanolic Acid | Compound 19 | Not specified | 65.3 | [6] |

| Maslinic Acid | Maslinic Acid | Not specified | 50.2 ± 0.9 | [6] |

Experimental Protocols

Isolation of this compound from Lantana camara

A general workflow for the isolation of this compound and its natural analogs from Lantana camara leaves is depicted below. This process typically involves extraction with an organic solvent, followed by a series of chromatographic separations.

Synthesis of Oleanane Triterpenoid Derivatives

Synthetic modifications of oleanane triterpenoids often involve standard organic chemistry reactions. For example, ester derivatives can be synthesized by reacting the hydroxyl or carboxylic acid groups with corresponding acylating or alkylating agents.

General Protocol for Acetylation:

-

Dissolve the parent triterpenoid in pyridine.

-

Add acetic anhydride to the solution.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the acetylated derivative using column chromatography.[7][8]

General Protocol for Fatty Acid Ester Synthesis:

-

Protect other reactive functional groups on the triterpenoid backbone if necessary.

-

Activate the carboxylic acid of the fatty acid (e.g., by converting to an acid chloride) or the hydroxyl group on the triterpenoid.

-

React the activated fatty acid with the triterpenoid in the presence of a suitable coupling agent and base.

-

Monitor the reaction by thin-layer chromatography.

-

Purify the resulting ester derivative by column chromatography.[9]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

Current research strongly suggests that this compound exerts its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][2][13] This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, the executioners of apoptosis.

This compound is proposed to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. By upregulating Bax and downregulating Bcl-2, this compound promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[14][15][16] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.

Inhibition of the NF-κB Pathway

There is also evidence to suggest that some triterpenoids can downregulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis. While the direct and detailed mechanism of this compound on the NF-κB pathway requires further elucidation, this represents another promising avenue for its anticancer activity.

Conclusion and Future Directions

This compound and its analogs represent a valuable class of natural products with significant potential for the development of novel anticancer therapies. The data summarized in this guide highlight the potent cytotoxic effects of these compounds and shed light on their pro-apoptotic mechanism of action. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more comprehensive library of synthetic derivatives is needed to establish clear SARs, guiding the design of more potent and selective analogs.

-

Mechanism of Action: Further investigation into the precise molecular targets and signaling pathways modulated by this compound and its derivatives will be crucial for their clinical development. Elucidating the interplay between the apoptosis-inducing and potential anti-inflammatory (NF-κB inhibiting) effects is of particular interest.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

The continued exploration of this compound and its chemical space holds great promise for the discovery of next-generation anticancer agents derived from nature's vast pharmacopeia.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. Apoptotic mechanism of lantadene A from Lantana camara leaves against prostatic cancer cells [journals.ekb.eg]

- 3. tpt.scione.com [tpt.scione.com]

- 4. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oleanane triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchhub.com [researchhub.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antioxidant Activity Potential of Lantadene A, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lantana camara Induces Apoptosis by Bcl-2 Family and Caspases Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Lantanose A: A Literature Review and Historical Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanose A is an oligosaccharide that was first isolated from the roots of Lantana camara, a plant belonging to the Verbenaceae family. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its discovery, chemical structure, and the historical context of its isolation. While research on the specific biological activities of this compound is limited, this guide also explores the broader pharmacological activities of Lantana camara extracts, which contain a diverse array of phytochemicals. This paper aims to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and other oligosaccharides from medicinal plants.

Introduction and Historical Context

Lantana camara L. is a perennial flowering shrub native to the American tropics.[1] It has been widely introduced to other parts of the world as an ornamental plant and has become a notorious invasive weed in many regions.[1] Despite its invasive nature, various parts of the Lantana camara plant have been used in traditional medicine across the globe to treat a range of ailments, including fever, colds, rheumatism, and skin diseases.[2] This traditional use has prompted significant scientific interest in the phytochemical composition and pharmacological properties of the plant.

Phytochemical investigations of Lantana camara have revealed a rich and diverse array of secondary metabolites, including terpenoids, flavonoids, iridoid glycosides, and oligosaccharides.[3] It is within this context that this compound was discovered.

Discovery and Chemical Structure

This compound was first reported in a 1992 publication detailing the chemical constituents of the roots of Lantana camara.[3] It was identified as a new oligosaccharide, alongside another new compound named Lantanose B.[3]

Chemical Properties:

| Property | Value |

| Molecular Formula | C30H52O26 |

| Molecular Weight | 828.72 g/mol |

| Type of Compound | Oligosaccharide |

| Source | Roots of Lantana camara |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures as described in the initial discovery.

Isolation of this compound

The protocol for isolating this compound from the roots of Lantana camara is summarized as follows:

References

In Silico Prediction of Lantanose A Targets: A Technical Guide

This guide provides a comprehensive overview of a robust in silico workflow designed to identify and validate the protein targets of Lantanose A, a natural product isolated from plants of the Lantana genus. While extracts from Lantana species have been noted for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, the specific molecular targets of many of its constituent compounds, such as this compound, remain largely uncharacterized.[1][2][3][4] This document outlines a systematic approach, from computational prediction to experimental validation, for elucidating the mechanism of action of this compound, tailored for researchers in drug discovery and chemical biology.

Introduction to In Silico Target Prediction for Natural Products

The identification of protein targets for natural products is a critical step in understanding their therapeutic potential and mechanism of action.[5] Traditional methods for target identification can be time-consuming and resource-intensive. In silico approaches offer a powerful alternative, enabling the rapid screening of large biological target space to generate testable hypotheses.[6][7][8] These computational methods leverage the three-dimensional structure of the small molecule and known protein structures or ligand-binding information to predict potential interactions.[5][8] For natural products like this compound, which may exhibit polypharmacology (interacting with multiple targets), in silico methods are particularly valuable for prioritizing experimental validation efforts.[6]

A Step-by-Step In Silico Workflow for this compound Target Identification

This section details a sequential workflow for the computational prediction of this compound targets. The process begins with the preparation of the ligand structure and proceeds through several layers of virtual screening to generate a high-confidence list of putative protein targets.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Methodology:

-

2D to 3D Conversion: Obtain the 2D chemical structure of this compound from a chemical database (e.g., PubChem, ChEMBL). Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation. This can be accomplished using software such as Avogadro or UCSF Chimera.

-

Ligand Format Conversion: Save the optimized 3D structure in a suitable format for docking and screening, such as .mol2 or .sdf.

Target Prediction using Multiple In Silico Approaches

To increase the reliability of predictions, a consensus approach employing multiple in silico methods is recommended.

Reverse docking involves screening a library of potential protein targets against the this compound structure.

Methodology:

-

Target Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB). A curated subset of druggable proteins can also be used.

-

Docking Simulation: Employ a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock this compound into the binding sites of each protein in the selected database.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Lower binding energies typically indicate a more favorable interaction.

This method uses the 3D arrangement of chemical features of this compound (the pharmacophore) to search for proteins with complementary binding sites.

Methodology:

-

Pharmacophore Generation: Generate a pharmacophore model for this compound, identifying key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This can be done using software like PharmaGist or LigandScout.

-

Database Screening: Screen a pharmacophore database (e.g., PharmIt, ZINCPharmer) derived from known protein-ligand complexes to identify proteins that can accommodate the this compound pharmacophore.

-

Hit Prioritization: Rank the hits based on how well their binding sites match the query pharmacophore.

Machine learning models trained on known drug-target interactions can predict novel targets for new chemical entities.

Methodology:

-

Feature Extraction: Convert the chemical structure of this compound into a numerical representation (e.g., molecular fingerprints, descriptors).

-

Prediction using Pre-trained Models: Input the molecular features into a pre-trained machine learning model (e.g., available through platforms like SwissTargetPrediction or SuperPred) to predict the probability of interaction with various protein targets.[9]

-

Confidence Scoring: Prioritize targets with the highest prediction confidence scores.

Consensus Scoring and Target Prioritization

The final step in the in silico workflow is to integrate the results from the different methods to select the most promising candidates for experimental validation.

Methodology:

-

Data Integration: Combine the ranked lists of potential targets from reverse docking, pharmacophore screening, and machine learning predictions.

-

Consensus Ranking: Prioritize targets that appear in the top ranks of multiple methods. A simple scoring system can be devised to rank targets based on their consistent appearance across different approaches.

-

Biological Plausibility Filter: Further refine the list by considering the known biological activities of Lantana extracts. For instance, if anti-inflammatory properties are reported, prioritize targets involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases, cytokines).

Experimental Validation of Predicted Targets

Following the in silico prediction, experimental validation is crucial to confirm the direct interaction between this compound and the prioritized protein targets. This section provides detailed protocols for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Experimental Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

This compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

-

Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.

Experimental Protocol:

-

Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

-

Thermal Denaturation: Subject the plate to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Data Analysis: A significant increase in the Tm of the protein in the presence of this compound indicates direct binding and stabilization of the protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA assesses target engagement in a more physiologically relevant environment by measuring the thermal stabilization of a target protein within intact cells or cell lysates.

Experimental Protocol:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control.

-

Heating Profile: Heat the cell suspensions or lysates at a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Target Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: An increase in the thermal stability of the target protein in this compound-treated cells compared to control cells confirms target engagement in a cellular environment.

Hypothetical Data Presentation

To illustrate the expected outcomes of such a study, the following tables summarize hypothetical quantitative data for the interaction of this compound with two predicted targets: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway.

Table 1: In Silico Prediction Scores for this compound against Inflammatory Targets

| Target Protein | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Machine Learning Confidence | Consensus Rank |

| COX-2 | -9.2 | 0.85 | 0.92 | 1 |

| 5-LOX | -8.7 | 0.79 | 0.88 | 2 |

| TNF-α | -7.5 | 0.61 | 0.75 | 3 |

| IL-6 | -6.8 | 0.55 | 0.69 | 4 |

Table 2: Experimental Validation of this compound Binding to Predicted Targets

| Target Protein | SPR (KD, µM) | TSA (ΔTm, °C) | CETSA (ΔTm, °C) |

| COX-2 | 15.2 | 3.5 | 2.8 |

| 5-LOX | 28.9 | 2.1 | 1.5 |

| TNF-α | > 100 | 0.5 | Not Determined |

| IL-6 | > 100 | 0.2 | Not Determined |

Table 3: Functional Activity of this compound in Cellular Assays

| Assay | IC50 (µM) |

| COX-2 Enzymatic Activity Assay | 25.4 |

| 5-LOX Enzymatic Activity Assay | 42.1 |

| Lipopolysaccharide-induced TNF-α secretion in Macrophages | 35.8 |

| Lipopolysaccharide-induced IL-6 secretion in Macrophages | 51.3 |

Visualizing Workflows and Pathways

Graphical representations are essential for conveying complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Overall workflow for this compound target identification.

Caption: Hypothetical modulation of the eicosanoid signaling pathway by this compound.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. By combining multiple computational prediction methods, a high-confidence list of putative targets can be generated, thereby streamlining the subsequent experimental validation process. This approach not only accelerates the elucidation of the compound's mechanism of action but also opens avenues for its potential development as a therapeutic agent. The successful application of this workflow will significantly contribute to our understanding of the pharmacological potential of natural products from the Lantana genus.

References

- 1. researchgate.net [researchgate.net]

- 2. rjpponline.org [rjpponline.org]

- 3. scite.ai [scite.ai]

- 4. [PDF] Phytochemical Investigation and Biological Activities of Lantana rhodesiensis | Semantic Scholar [semanticscholar.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

Methodological & Application

Total Synthesis of Lantanose A: Protocol Not Currently Available in Public Literature

As of late 2025, a detailed total synthesis protocol for Lantanose A, an oligosaccharide isolated from the root of Lantana camara, has not been published in publicly accessible scientific literature. While the structure and biological origin of this compound are known, a complete chemical synthesis from simpler starting materials has not been reported.

This compound is identified as an oligosaccharide with the molecular formula C30H52O26.[1] Its natural source is the plant Lantana camara.[1]

Due to the absence of a published total synthesis, the creation of detailed application notes, experimental protocols, quantitative data tables, and workflow diagrams as requested is not possible at this time. Researchers, scientists, and drug development professionals interested in the synthesis of this compound may need to undertake de novo route design and development. Such an endeavor would involve complex challenges inherent in oligosaccharide synthesis, including stereoselective glycosidic bond formation and the use of intricate protecting group strategies.

Further research and exploration in the field of carbohydrate chemistry may lead to the development of a successful total synthesis of this compound in the future. Interested parties are encouraged to monitor the relevant chemical literature for any such advancements.

References

High-Yield Extraction and Purification of Lantanose A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is an oligosaccharide first identified in the roots of Lantana camara, a plant belonging to the Verbenaceae family.[1][2] Oligosaccharides derived from plants are of increasing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including roles in cell signaling and immune response modulation.[3][4] This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from Lantana camara roots, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established principles of oligosaccharide extraction and purification from plant materials.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent | Temperature (°C) | Time (h) | This compound Yield (mg/g of dry root) | Purity (%) |

| Maceration | 70% Ethanol | 25 | 48 | 2.5 ± 0.3 | 15 ± 2 |

| Soxhlet Extraction | 80% Ethanol | 80 | 12 | 5.2 ± 0.5 | 20 ± 3 |

| Ultrasound-Assisted Extraction (UAE) | Water | 60 | 1 | 7.8 ± 0.6 | 25 ± 2 |

| Optimized Hot Water Extraction | Water | 90 | 2 | 9.5 ± 0.4 | 28 ± 3 |

Note: Data are representative and may vary based on plant material and experimental conditions.

Table 2: Purification Strategy for this compound

| Purification Step | Method | Mobile Phase/Eluent | This compound Recovery (%) | Purity (%) |

| Crude Extract | - | - | 100 | 28 ± 3 |

| Membrane Filtration | Ultrafiltration (10 kDa cutoff) | - | 95 ± 4 | 55 ± 5 |

| Column Chromatography I | Activated Charcoal Column | Water, followed by 15% Ethanol | 88 ± 5 | 75 ± 4 |

| Column Chromatography II | Size-Exclusion (Sephadex G-25) | Deionized Water | 82 ± 6 | 92 ± 3 |

| Final Purification | Preparative HPLC (NH2 column) | Acetonitrile:Water gradient | 75 ± 5 | >98 |

Note: Recovery percentages are calculated relative to the amount of this compound in the crude extract.

Experimental Protocols

Protocol 1: High-Yield Hot Water Extraction of this compound

This protocol describes an optimized method for the extraction of this compound from the roots of Lantana camara.

Materials:

-

Dried and powdered roots of Lantana camara

-

Deionized water

-

Reflux extraction apparatus

-

Whatman No. 1 filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered Lantana camara root material and place it into a 2 L round-bottom flask.

-

Add 1 L of deionized water to the flask (solid-to-liquid ratio of 1:10 w/v).

-

Set up the reflux extraction apparatus and heat the mixture to 90°C with continuous stirring.

-

Maintain the extraction for 2 hours.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Re-extract the solid residue with another 500 mL of deionized water under the same conditions to maximize yield.

-

Combine the filtrates and concentrate the volume to approximately 100 mL using a rotary evaporator at 60°C.

-

The resulting concentrated aqueous solution is the crude this compound extract.

Protocol 2: Multi-Step Purification of this compound

This protocol details the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Ultrafiltration system with a 10 kDa molecular weight cutoff (MWCO) membrane

-

Activated charcoal

-

Glass column for chromatography

-

Sephadex G-25 resin

-

Preparative High-Performance Liquid Chromatography (HPLC) system with an amino (NH2) column

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

Procedure:

Step 1: Membrane Filtration

-

Centrifuge the crude extract at 5000 x g for 15 minutes to remove any remaining fine particulate matter.

-

Subject the supernatant to ultrafiltration using a 10 kDa MWCO membrane. This step removes high molecular weight polysaccharides and proteins.

-

Collect the permeate, which contains the lower molecular weight oligosaccharides, including this compound.

Step 2: Activated Charcoal Chromatography

-

Prepare a slurry of activated charcoal in deionized water and pack it into a glass column.

-

Equilibrate the column with deionized water.

-

Load the permeate from the previous step onto the column.

-

Wash the column with 2-3 column volumes of deionized water to elute monosaccharides and other polar impurities.

-

Elute the oligosaccharides, including this compound, with a 15% aqueous ethanol solution.

-

Collect the fractions and pool those containing this compound (monitor using Thin Layer Chromatography or HPLC).

Step 3: Size-Exclusion Chromatography

-

Concentrate the pooled fractions from the charcoal chromatography.

-

Pack a column with Sephadex G-25 resin and equilibrate with deionized water.

-

Load the concentrated sample onto the column.

-

Elute with deionized water at a constant flow rate.

-

Collect fractions and monitor for the presence of this compound. This step separates molecules based on size, further purifying the target oligosaccharide.

Step 4: Preparative HPLC

-

Concentrate the this compound-rich fractions from the size-exclusion chromatography.

-

Perform final purification using a preparative HPLC system equipped with an amino (NH2) column.

-

Use a gradient elution of acetonitrile and water to achieve high-resolution separation. A typical gradient might be from 80:20 (acetonitrile:water) to 50:50 over 30 minutes.

-

Monitor the eluent with a refractive index detector (RID).

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a white powder.

Visualizations

Caption: Workflow for this compound extraction and purification.

Caption: Plant defense signaling pathway induced by oligosaccharides.

References

Application Notes and Protocols for Bioactive Compounds from Lantana camara in Cell Culture Assays

A Representative Protocol Using Lantadene A

Introduction

Lantana camara is a plant species known for its diverse array of bioactive secondary metabolites, including terpenoids, flavonoids, and oligosaccharides.[1] Among these, Lantadene A has garnered significant interest for its potential therapeutic properties, particularly its anti-cancer activities.[2][3][4] This document outlines detailed protocols for the use of Lantadene A in cell culture assays, summarizes relevant quantitative data, and provides visual representations of its signaling pathway and experimental workflows. These protocols can be adapted for the study of other purified compounds from Lantana camara, such as Lantanose A, once they become available for research.

Lantadene A has been shown to induce apoptosis in various cancer cell lines, including prostate and breast cancer.[2][3][4][5] Its mechanism of action involves the intrinsic, mitochondria-mediated apoptotic pathway and the modulation of the NF-κB signaling pathway.[2][6]

Quantitative Data Summary

The following table summarizes the cytotoxic and antioxidant activities of Lantadene A and various extracts from Lantana camara as reported in the literature. This data is crucial for determining the appropriate concentration range for initial experiments.

| Compound/Extract | Cell Line/Assay | IC50/EC50 Value | Reference |

| Lantadene A | LNCaP (Prostate Cancer) | 208.4 µg/mL | [2][7] |

| Lantadene A | DPPH Radical Scavenging | 6.574 mg/mL | [6] |

| Lantana camara Root Extract | MOLM-13 (AML) | 9.78 ± 0.61 µg/mL | [1] |

| Lantana camara Root Extract | MV4-11 (AML) | 12.48 ± 1.69 µg/mL | [1] |

| Lantana camara Flower Extract | DPPH Radical Scavenging | < 50 µg/mL | [1] |

| Ethanolic Leaf Extract | MDA-MB-231 (Breast Cancer) | Not specified, effective at 40-180 µg/mL | [8] |

| Methanolic Leaf Extract | Vero (Normal Kidney) | 319.37 ± 99.80 µg/mL (at 72h) | [6] |

| Aqueous Extract from Callus | HeLa (Cervical Cancer) | 1,500 µg/mL (at 36h) | [9] |

| Ethanolic Leaf Extract | Protein Denaturation Assay | 223.85 ppm | [10] |

| Ethanolic Leaf Extract | DPPH Radical Scavenging | 140 ppm | [10] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines, such as LNCaP or MCF-7, which have been used in studies with Lantadene A.

Materials:

-

Appropriate cell line (e.g., LNCaP, ATCC CRL-1740; MCF-7, ATCC HTB-22)

-

Complete growth medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cell monolayer with PBS, and add 1-2 mL of Trypsin-EDTA.

-

Incubate for a few minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation of Lantadene A Stock Solution

Materials:

-

Lantadene A powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of Lantadene A (e.g., 10-50 mg/mL) in DMSO.

-

Ensure complete dissolution by vortexing or gentle warming.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of Lantadene A on cell proliferation.

Materials:

-

Cells seeded in a 96-well plate

-

Lantadene A working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Lantadene A (e.g., 10-400 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest Lantadene A concentration) and an untreated control.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Caspase Activity Assay

This protocol measures the activity of caspases, key executioners of apoptosis.

Materials:

-

Cells treated with Lantadene A in a 96-well plate

-

Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Seed cells and treat with Lantadene A as described for the MTT assay.

-

After the desired treatment duration, equilibrate the plate to room temperature.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio with the culture medium).

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. Increased luminescence corresponds to increased caspase activity.

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of Lantadene A-induced apoptosis and inhibition of the NF-κB pathway.

Caption: General experimental workflow for assessing the in vitro bioactivity of Lantadene A.

References

- 1. scielo.br [scielo.br]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxic and Cytotoxic Activities of Lantadene A-Loaded Gold Nanoparticles (LA-AuNPS) in MCF-7 Cell Line: An in vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antioxidant Activity Potential of Lantadene A, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic mechanism of lantadene A from Lantana camara leaves against prostatic cancer cells [ejchem.journals.ekb.eg]

- 8. biorxiv.org [biorxiv.org]

- 9. Cytotoxicity and Oral Acute Toxicity Studies of Lantana camara Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. narraj.org [narraj.org]

Lantanose A: Application Notes for Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Lantanose A, a natural compound derived from Lantana camara, for inducing apoptosis in cancer cells. While direct studies on this compound are limited, research on the related compound Lantadene A and extracts from Lantana camara strongly suggests a potent anti-cancer activity through the intrinsic and extrinsic apoptotic pathways.[1][2] This document outlines the underlying mechanisms, provides detailed protocols for key experiments, and presents data in a clear, comparative format.

Mechanism of Action

This compound is hypothesized to share a similar mechanism of action with Lantadene A and other bioactive compounds found in Lantana camara. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1][2] Key events in this process include:

-

Cell Viability Reduction: A dose-dependent decrease in the viability of cancer cells upon treatment.[1]

-

Induction of Apoptotic Morphology: Changes in cellular morphology, including nuclear condensation and membrane blebbing.[1]

-

Mitochondrial Pathway Activation (Intrinsic Pathway): Disruption of the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm.[1]

-

Caspase Cascade Activation: Activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which cleave key cellular substrates, leading to apoptosis.[2]

-

Regulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and Bid, and downregulation of anti-apoptotic proteins like Bcl-2.[2]

Quantitative Data Summary

The following tables summarize the quantitative data observed in studies on compounds from Lantana camara, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of Lantadene A on Cell Viability of LNCaP Prostate Cancer Cells [1]

| Concentration (µg/mL) | Mean Viability (%) ± SD |

| 0 (Control) | 100 ± 0.0 |

| 12.5 | 85 ± 2.1 |

| 25 | 68 ± 1.5 |

| 50 | 52 ± 3.2 |

| 100 | 35 ± 2.8 |

| 200 | 21 ± 1.9 |

| 400 | 10 ± 1.2 |

Table 2: High-Content Screening Analysis of Apoptotic Markers in LNCaP Cells Treated with Lantadene A (100 µg/mL) [1]

| Parameter | Fold Change vs. Control |

| Nuclear Intensity | 2.5 |

| Cell Membrane Permeability | 3.1 |

| Mitochondrial Membrane Potential | -2.8 (Decrease) |

| Cytochrome C Release | 4.2 |

Signaling Pathway Diagram

.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

MCF-7 cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat MCF-7 cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Administration of Lantanose A in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for the in vivo administration of Lantanose A are based on available scientific literature for extracts of Lantana camara, the plant from which this compound is derived. As there is limited specific data on the administration of isolated this compound, these guidelines are provided as a starting point for research and should be adapted and optimized based on experimental findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction

This compound is a natural compound found in the plant Lantana camara. Extracts of Lantana camara have been traditionally used for various medicinal purposes and have been scientifically investigated for their anti-inflammatory, anticancer, and neuroprotective properties. These biological activities are attributed to the diverse phytochemicals present in the plant, including this compound. This document provides a detailed protocol for the in vivo administration of this compound in mouse models, extrapolated from studies on Lantana camara leaf extracts.

Quantitative Data Summary

The following table summarizes dosage and toxicity data from in vivo studies using Lantana camara leaf extracts in mouse models. This information can be used as a reference for designing studies with this compound.

| Parameter | Value | Mouse Strain | Administration Route | Vehicle | Observations | Reference |

| Acute Toxicity (LD50) | > 2000 mg/kg | Swiss Albino | Oral Gavage | Methanol (evaporated) | No mortality or significant toxic signs observed over 14 days.[1][2] | [1][2] |

| Acute Toxicity (LD50) | 952 mg/kg | Male Laboratory Mice | Not Specified | Methanol | [3] | |

| Anti-inflammatory Dose | 100 and 200 mg/kg | Swiss Albino | Oral | 0.9% Normal Saline in 3% Tween 80 | Significant reduction in paw edema.[4] | [4] |

| Antinociceptive Dose | 1000 mg/kg | Male Mice | Not Specified | Not Specified | Marked reduction in pain responses. | [5] |

| Neuroprotective Dose | 10, 30, and 100 mg/kg | ICR | Oral | Not Specified | Ameliorated scopolamine-induced memory deficit.[6] | [6] |

| Antiepileptic-like Dose | 230, 460, and 917 mg/kg | Mice | Oral | 0.9% Saline | Remarkably decreased the number and duration of seizures.[7] | [7] |

Experimental Protocols

Materials

-

This compound (purity to be determined and documented)

-

Vehicle (e.g., Sterile 0.9% saline with 1% Tween 80, or as determined by solubility testing)

-

Mouse model (e.g., BALB/c, C57BL/6, Swiss Albino, depending on the experimental goal)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

Preparation of this compound for Administration

Note: The solubility of this compound in common vehicles should be determined prior to preparing the dosing solution. The following is a general procedure.

-

Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution (mg/mL).

-

Weigh this compound: Accurately weigh the required amount of this compound using an analytical balance.

-

Prepare the vehicle: Prepare the chosen vehicle (e.g., 1% Tween 80 in sterile 0.9% saline).

-

Dissolve/Suspend this compound:

-

Add a small amount of the vehicle to the weighed this compound and triturate to form a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a homogenous solution or a fine, uniform suspension.

-

If preparing a suspension, ensure it is vortexed immediately before each administration to guarantee dose uniformity.

-

-

Storage: Store the prepared solution/suspension at 4°C and protect from light. Prepare fresh daily to ensure stability.

Animal Models

The choice of mouse model will depend on the specific research question. For general toxicity and efficacy studies, Swiss Albino mice are often used.[1][2][4] For immunology or specific cancer studies, inbred strains like C57BL/6 or BALB/c are more appropriate. Mice should be acclimatized for at least one week before the start of the experiment.

In Vivo Administration Protocol: Oral Gavage

Oral gavage is the most common route of administration for Lantana camara extracts in the literature.[1][2][4][6]

-

Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.

-

Dose Calculation: Calculate the volume of the this compound solution/suspension to be administered based on the individual mouse's body weight. A typical administration volume is 100-200 µL for a 20-25 g mouse.

-

Administration:

-

Attach a gavage needle to a syringe filled with the dosing solution.

-

Gently insert the gavage needle into the mouse's esophagus.

-

Slowly dispense the solution.

-

Carefully remove the gavage needle.

-

-

Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals throughout the study.

Safety Precautions

-

While acute toxicity studies on Lantana camara extracts suggest a relatively low toxicity profile at doses up to 2 g/kg, it is crucial to conduct a dose-escalation study for purified this compound to determine its safety profile.[1][2]

-

Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of organ damage.

-

Some studies have noted gender-specific differences in the toxic effects of Lantana camara extracts, with female mice showing more sensitivity in some parameters.[1] This should be considered in the experimental design.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Based on the known anti-inflammatory and anticancer activities of Lantana camara extracts, a hypothetical signaling pathway for this compound is proposed below. Studies have shown that Lantana camara can suppress the NF-κB and MAPK signaling pathways.[2][3]

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound in a mouse model.

Caption: In vivo experimental workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Essential oil and leaves from lantana camara significantly ameliorate different cancer cell lines by suppressing the NF-κB pathway - Deakin University - Figshare [dro.deakin.edu.au]

- 3. Metabolic profiling of Lantana camara L. using UPLC-MS/MS and revealing its inflammation-related targets using network pharmacology-based and molecular docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering anti-inflammatory potential of Lantana camara Linn: Network pharmacology and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irjpms.com [irjpms.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Lantanose A-Based Biochemical Probes for Cellular Imaging and Target Identification

Introduction

Lantanose A is a novel hypothetical glycoside natural product, presumed to be isolated from Lantana camara, a plant known for its rich diversity of secondary metabolites including triterpenoids, flavonoids, and glycosides.[1][2][3][4] Natural products are a valuable source for developing chemical probes due to their inherent biological activity and structural complexity, which often translates to high target affinity and selectivity.[5][6][7][8] This document outlines the development and application of this compound-based biochemical probes for visualizing cellular processes and identifying its protein targets.

The core structure of this compound is hypothesized to contain a reactive functional group, such as a hydroxyl or carboxylic acid, which allows for chemical modification and the attachment of reporter tags without significantly compromising its biological activity. For the purpose of these application notes, we will assume this compound is an inhibitor of Glycosidase X, a key enzyme in a hypothetical cellular signaling pathway related to cellular metabolism.

Rationale for Probe Development

The development of this compound-based probes serves two primary objectives:

-

To visualize the subcellular localization of this compound: By attaching a fluorescent dye to this compound, we can monitor its uptake, distribution, and accumulation within living cells, providing insights into its mechanism of action.[9][10]

-